Cas no 2228656-38-8 (4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid)

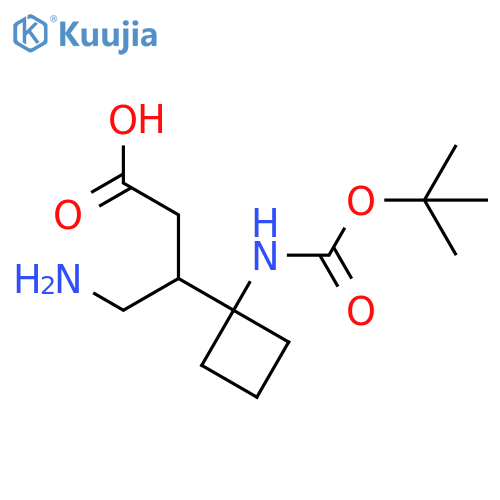

2228656-38-8 structure

商品名:4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid

4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid

- SCHEMBL4675664

- 4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid

- 2228656-38-8

- EN300-1888076

-

- インチ: 1S/C13H24N2O4/c1-12(2,3)19-11(18)15-13(5-4-6-13)9(8-14)7-10(16)17/h9H,4-8,14H2,1-3H3,(H,15,18)(H,16,17)

- InChIKey: HWXZVEGVOQTXJJ-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(NC1(C(CN)CC(=O)O)CCC1)=O

計算された属性

- せいみつぶんしりょう: 272.17360725g/mol

- どういたいしつりょう: 272.17360725g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 7

- 複雑さ: 345

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 102Ų

4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1888076-0.5g |

4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |

2228656-38-8 | 0.5g |

$1084.0 | 2023-09-18 | ||

| Enamine | EN300-1888076-0.1g |

4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |

2228656-38-8 | 0.1g |

$993.0 | 2023-09-18 | ||

| Enamine | EN300-1888076-1.0g |

4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |

2228656-38-8 | 1g |

$971.0 | 2023-06-01 | ||

| Enamine | EN300-1888076-10.0g |

4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |

2228656-38-8 | 10g |

$4176.0 | 2023-06-01 | ||

| Enamine | EN300-1888076-0.25g |

4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |

2228656-38-8 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1888076-5.0g |

4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |

2228656-38-8 | 5g |

$2816.0 | 2023-06-01 | ||

| Enamine | EN300-1888076-1g |

4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |

2228656-38-8 | 1g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1888076-2.5g |

4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |

2228656-38-8 | 2.5g |

$2211.0 | 2023-09-18 | ||

| Enamine | EN300-1888076-0.05g |

4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |

2228656-38-8 | 0.05g |

$948.0 | 2023-09-18 | ||

| Enamine | EN300-1888076-10g |

4-amino-3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid |

2228656-38-8 | 10g |

$4852.0 | 2023-09-18 |

4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

2228656-38-8 (4-amino-3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)butanoic acid) 関連製品

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量